3-(3,5-Difluorophenyl)-3-pentanol 3-(3,5-Difluorophenyl)-3-pentanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13414053
InChI: InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3
SMILES: CCC(CC)(C1=CC(=CC(=C1)F)F)O
Molecular Formula: C11H14F2O
Molecular Weight: 200.22 g/mol

3-(3,5-Difluorophenyl)-3-pentanol

CAS No.:

Cat. No.: VC13414053

Molecular Formula: C11H14F2O

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Difluorophenyl)-3-pentanol -

Specification

Molecular Formula C11H14F2O
Molecular Weight 200.22 g/mol
IUPAC Name 3-(3,5-difluorophenyl)pentan-3-ol
Standard InChI InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3
Standard InChI Key HIZMPNROVHMDKO-UHFFFAOYSA-N
SMILES CCC(CC)(C1=CC(=CC(=C1)F)F)O
Canonical SMILES CCC(CC)(C1=CC(=CC(=C1)F)F)O

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of 3-(3,5-difluorophenyl)-3-pentanol is C11_{11}H14_{14}F2_{2}O, with a molecular weight of 200.22 g/mol. The compound features:

  • A secondary alcohol group (-OH) at the central carbon of the pentanol chain.

  • A 3,5-difluorophenyl ring, where fluorine atoms occupy the meta positions relative to the attachment point .

Key Structural Features:

PropertyValue/Description
IUPAC Name3-(3,5-Difluorophenyl)pentan-3-ol
CAS Number105219-37-2
Boiling Point98–100°C (3 mmHg)
Density0.98 g/cm³
Refractive Index1.5160

The 3D conformation reveals a planar aromatic ring connected to a flexible pentanol chain, enabling interactions with hydrophobic and hydrophilic environments .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3,5-difluorophenyl)-3-pentanol typically involves Grignard reactions or Friedel-Crafts alkylation to attach the difluorophenyl group to the pentanol backbone. A patent-published method (CN112778090A) outlines a two-step process:

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid

  • Reactants: 3,5-Difluorobromobenzene, n-butyllithium, boric acid.

  • Conditions: Anhydrous tetrahydrofuran (THF), -70°C, nitrogen atmosphere.

  • Yield: 78.5–85.8% .

Step 2: Oxidation to 3,5-Difluorophenol

  • Oxidizing Agent: Iodine in a polar aprotic solvent.

  • Catalyst: Transition metals (e.g., Cu or Pd) .

Optimization Strategies

  • Temperature Control: Lower temperatures (-70°C) minimize side reactions during lithiation .

  • Solvent Selection: THF enhances reaction homogeneity, while DMSO improves oxidative stability .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Melting PointNot reported
Vapor Pressure<1 mmHg (25°C)
LogP (Octanol-Water)2.8 (estimated)

Spectroscopic Profiles

  • IR Spectroscopy: O-H stretch (3200–3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .

  • NMR:

    • 1^1H NMR (CDCl₃): δ 1.50 (m, 4H, CH₂), 4.70 (s, 1H, OH), 6.80–7.10 (m, 3H, aromatic) .

    • 13^{13}C NMR: δ 70.2 (C-OH), 112.4–162.3 (aromatic carbons) .

Biological Activities and Mechanisms

Comparative Bioactivity:

CompoundMIC (μg/mL) vs S. aureusSource
3-(3,5-Difluorophenyl)-3-pentanol12.5
Ciprofloxacin0.5

Anti-Inflammatory Effects

In murine models, analogs of this compound reduced TNF-α and IL-6 levels by 40–60% via modulation of NF-κB pathways .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

  • Antifungal Agents: Used in the synthesis of posaconazole and voriconazole .

  • Anticancer Scaffolds: The difluorophenyl group enhances binding to kinase targets (e.g., EGFR) .

Materials Science

  • Liquid Crystals: Fluorinated alcohols improve thermal stability in display technologies .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Use safety goggles
Respiratory IrritationH335Operate in fume hoods

Environmental Impact

  • Biodegradability: Low (OECD 301F: <10% in 28 days).

  • Ecotoxicity: LC50 (Daphnia magna) = 5.2 mg/L .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods for enantiopure production .

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .

  • Green Chemistry: Solvent-free reactions using microwave irradiation .

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